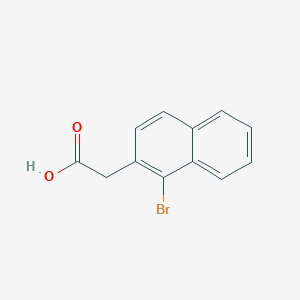
rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid, also known as RCPA, is a cyclic compound with a molecular formula of C9H10O3. It is a colorless solid with a melting point of 115-117 °C and a boiling point of 244-246 °C. It is insoluble in water but soluble in organic solvents. RCPA is the main component of the essential oil extracted from the leaves of the rosemary plant, Rosmarinus officinalis. It has been used for centuries in traditional medicine for its medicinal properties and has recently been studied for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has been studied extensively in scientific research due to its potential therapeutic applications. It has been studied for its anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its ability to inhibit the growth of certain cancer cells. In addition, it has been studied for its potential to treat neurological disorders and for its ability to enhance cognitive function.
Wirkmechanismus
The mechanism of action of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid is not yet fully understood. However, it is known to interact with certain enzymes and receptors in the body, which may explain its therapeutic effects. Studies have shown that rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has been shown to interact with certain receptors, such as the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
Studies have shown that rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, reduce oxidative stress, inhibit the growth of certain cancer cells, and enhance cognitive function. In addition, rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has been shown to reduce the risk of certain cardiovascular diseases and to improve the symptoms of certain neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid in laboratory experiments include its low cost, its availability, and its relatively low toxicity. In addition, it is relatively easy to synthesize, and the reaction can be carried out at room temperature. However, there are some limitations to its use in laboratory experiments. For example, the reaction can be slow, and the product can be difficult to purify. In addition, the exact mechanism of action of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid is not yet fully understood, so further research is needed to fully understand its therapeutic effects.
Zukünftige Richtungen
There are a number of potential future directions for research on rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid. These include further studies on its mechanism of action, its potential therapeutic applications, and its potential toxicity. In addition, further research could be conducted to develop more efficient synthesis methods and to optimize the conditions for the reaction. Finally, further studies could be conducted to investigate the potential of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid as an industrial chemical and to explore its potential applications in the food and cosmetic industries.
Synthesemethoden
The synthesis of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid has been studied in both laboratory and industrial settings. In the laboratory, rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid can be synthesized from a variety of starting materials, including the essential oil of rosemary, salicylic acid, and citric acid. The reaction involves the reaction of a carboxylic acid with a hydroxyalkyl halide in the presence of a base. The reaction is typically carried out at room temperature, and the product is then purified by recrystallization.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "Phenol", "Ethyl bromoacetate", "Sodium hydride", "Cyclopropane carboxylic acid", "Triethylamine", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Phenol is reacted with ethyl bromoacetate in the presence of sodium hydride to form ethyl 2-phenoxyacetate.", "Step 2: Ethyl 2-phenoxyacetate is then reacted with cyclopropane carboxylic acid in the presence of triethylamine to form rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid.", "Step 3: The product is then purified by washing with hydrochloric acid, sodium hydroxide, and sodium bicarbonate, followed by recrystallization from a mixture of methanol and diethyl ether.", "Step 4: The final product is obtained by drying the crystals in a vacuum oven and washing with water." ] } | |
CAS-Nummer |
2120-94-7 |
Produktname |
rac-(1R,2R)-2-phenoxycyclopropane-1-carboxylic acid |
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



